molecular formula C9H8O2 B1272951 1-Benzofuran-2-ylmethanol CAS No. 55038-01-2

1-Benzofuran-2-ylmethanol

Cat. No. B1272951
CAS RN: 55038-01-2
M. Wt: 148.16 g/mol
InChI Key: HSOMHPHYGAQRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180634B2

Procedure details

2-Iodophenol (500 mg, 2.27 mmol), propargyl alcohol (265 μl, 4.54 mmol), Pd(OAc)2, (5.1 mg, 0.03 mmol), triphenylphosphine (12 mg, 0.046 mmol), n-butylamine (450 μL, 4.5 mmol) and CuI (8.6 mg, 0.045 mmol) were combined in 4.5 mL of THF and the mixture was heated at 40° C. under nitrogen for 36 h. The mixture was cooled to room temperature and the solvents were removed in vacuo and the residue purified by SiO2 column chromatography on 100 g of silica gel, eluting with 20% ethyl acetate in hexanes. 2-(Hydroxymethyl)benzofuran was obtained by concentration of the product containing fractions. [Kudu, N. G.; Pal, M.; Mahanty, J. S.; Dasgupta, F. K. JCS Chem. Com. 1992, 41]
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
265 μL
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Three
Quantity
450 μL
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Five
Quantity
5.1 mg
Type
catalyst
Reaction Step Six
Name
Quantity
8.6 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9]([OH:12])[C:10]#[CH:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N)CCC>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2].[Cu]I>[OH:12][CH2:9][C:10]1[O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH:11]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Step Two
Name
Quantity
265 μL
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
12 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
450 μL
Type
reactant
Smiles
C(CCC)N
Step Five
Name
Quantity
4.5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
5.1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Seven
Name
Quantity
8.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by SiO2 column chromatography on 100 g of silica gel
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
OCC=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.